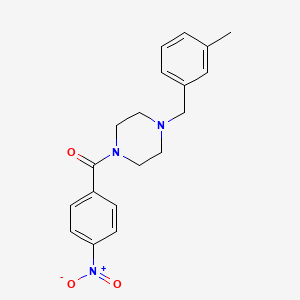

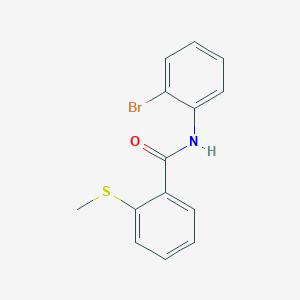

![molecular formula C16H25ClN2 B5866783 N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)

N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine, commonly known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It has been used for both medicinal and recreational purposes, but its use as a recreational drug has been associated with several adverse effects. Despite its controversial history, PCP has been the subject of extensive scientific research, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

PCP acts as a noncompetitive antagonist of the NMDA receptor, which is a type of glutamate receptor. By blocking the NMDA receptor, PCP disrupts the normal functioning of the glutamate system, leading to altered perception, cognition, and behavior. PCP also binds to other receptors such as the sigma-1 receptor and the dopamine transporter, which may contribute to its effects.

Biochemical and Physiological Effects:

PCP produces a range of effects on the body and brain. It can cause dissociation, depersonalization, and hallucinations, as well as altered perception of time, space, and body image. PCP can also produce euphoria, agitation, and aggression, as well as impairments in memory, attention, and motor coordination. Physiologically, PCP can cause tachycardia, hypertension, and hyperthermia, as well as respiratory depression and coma at high doses.

Advantages and Limitations for Lab Experiments

PCP has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of the glutamate system in behavior and cognition. PCP is also a dissociative anesthetic, which can be used to study the effects of anesthesia on the brain and behavior. However, PCP has several limitations as a research tool. It has a narrow therapeutic window, which makes it difficult to control its effects. It is also a Schedule II controlled substance, which limits its availability and use in research.

Future Directions

There are several future directions for research on PCP. One area of interest is the development of new drugs that target the NMDA receptor without producing the adverse effects of PCP. Another area of interest is the use of PCP as a tool to study the role of the glutamate system in psychiatric disorders such as schizophrenia and depression. Finally, the use of PCP as a tool to study the effects of anesthesia on the brain and behavior may lead to the development of new anesthetic agents with improved safety and efficacy.

Conclusion:

PCP is a dissociative anesthetic drug that has been the subject of extensive scientific research. Its mechanism of action, physiological effects, and potential as a research tool have been studied in detail. Despite its controversial history, PCP remains an important tool for studying the central nervous system and may lead to the development of new drugs and treatments for psychiatric and neurological disorders.

Synthesis Methods

The synthesis of PCP involves the reaction of 1-(3-chlorophenyl)piperidine with 2-chloroethylamine hydrochloride and n-propylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure PCP.

Scientific Research Applications

PCP has been used extensively in scientific research to study its effects on the central nervous system. It has been used as a tool to study the NMDA receptor, which is involved in learning and memory processes. PCP has also been used to study the effects of dissociative anesthetics on the brain and behavior.

properties

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]-1-propylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2/c1-2-10-19-11-7-16(8-12-19)18-9-6-14-4-3-5-15(17)13-14/h3-5,13,16,18H,2,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDBIPWABMSWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NCCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

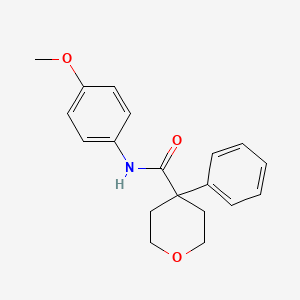

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)

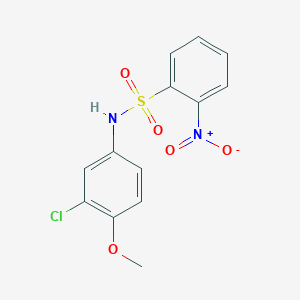

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)

![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

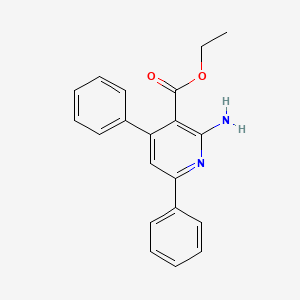

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)

![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)

![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)